

An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

Cat. No.: B172345

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CAS Number: 198205-95-7

This technical guide provides a comprehensive overview of **2'-Trifluoromethyl-biphenyl-4-carbaldehyde**, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

Chemical Identity and Properties

2'-Trifluoromethyl-biphenyl-4-carbaldehyde is a biphenyl derivative characterized by a trifluoromethyl group at the 2' position and a carbaldehyde (formyl) group at the 4 position. The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties

Property	Value	Source/Notes
CAS Number	198205-95-7	
Molecular Formula	C ₁₄ H ₉ F ₃ O	
Molecular Weight	250.22 g/mol	
Appearance	White to off-white solid	Typical for this class of compounds
Melting Point	Not explicitly reported; expected to be a crystalline solid at room temperature.	Based on analogous structures
Boiling Point	Not determined	Likely high due to molecular weight and polarity
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	Inferred from its chemical structure

Table 2: Spectroscopic Data (Expected Values Based on Analogous Compounds)

Technique	Expected Chemical Shifts / Bands
¹ H NMR (CDCl ₃ , 400 MHz)	δ 10.1 (s, 1H, -CHO), 8.0-7.4 (m, 8H, Ar-H)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 192.0 (C=O), 147-124 (Ar-C), 124 (q, -CF ₃)
¹⁹ F NMR (CDCl ₃ , 376 MHz)	δ -58 to -65 (s, 3F)
FT-IR (KBr)	~1700 cm ⁻¹ (C=O stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~1300-1100 cm ⁻¹ (C-F stretch)
Mass Spectrometry (EI)	m/z 250 (M ⁺), fragments corresponding to loss of -CHO, -CF ₃

Synthesis

The primary synthetic route to **2'-Trifluoromethyl-biphenyl-4-carbaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by coupling an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize **2'-Trifluoromethyl-biphenyl-4-carbaldehyde** from 4-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene.

Materials:

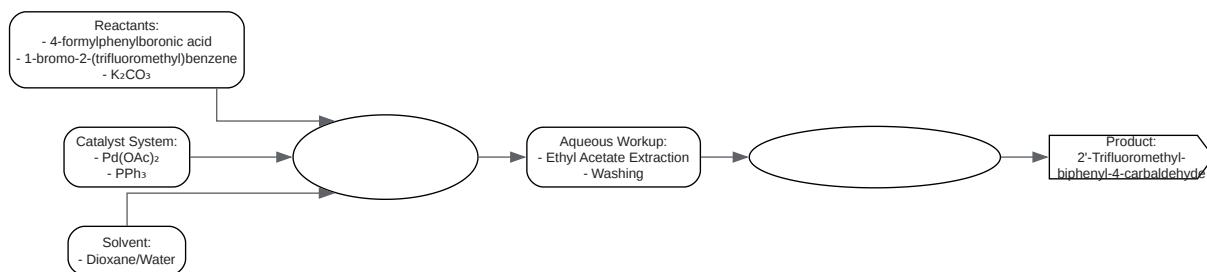
- 4-formylphenylboronic acid
- 1-bromo-2-(trifluoromethyl)benzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
- Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

- Add degassed 1,4-dioxane and water in a 4:1 ratio.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **2'-Trifluoromethyl-biphenyl-4-carbaldehyde**.

Diagram 1: Suzuki-Miyaura Coupling Workflow



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Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development

The unique structural features of **2'-Trifluoromethyl-biphenyl-4-carbaldehyde** make it a valuable precursor for the synthesis of various biologically active molecules. The trifluoromethyl

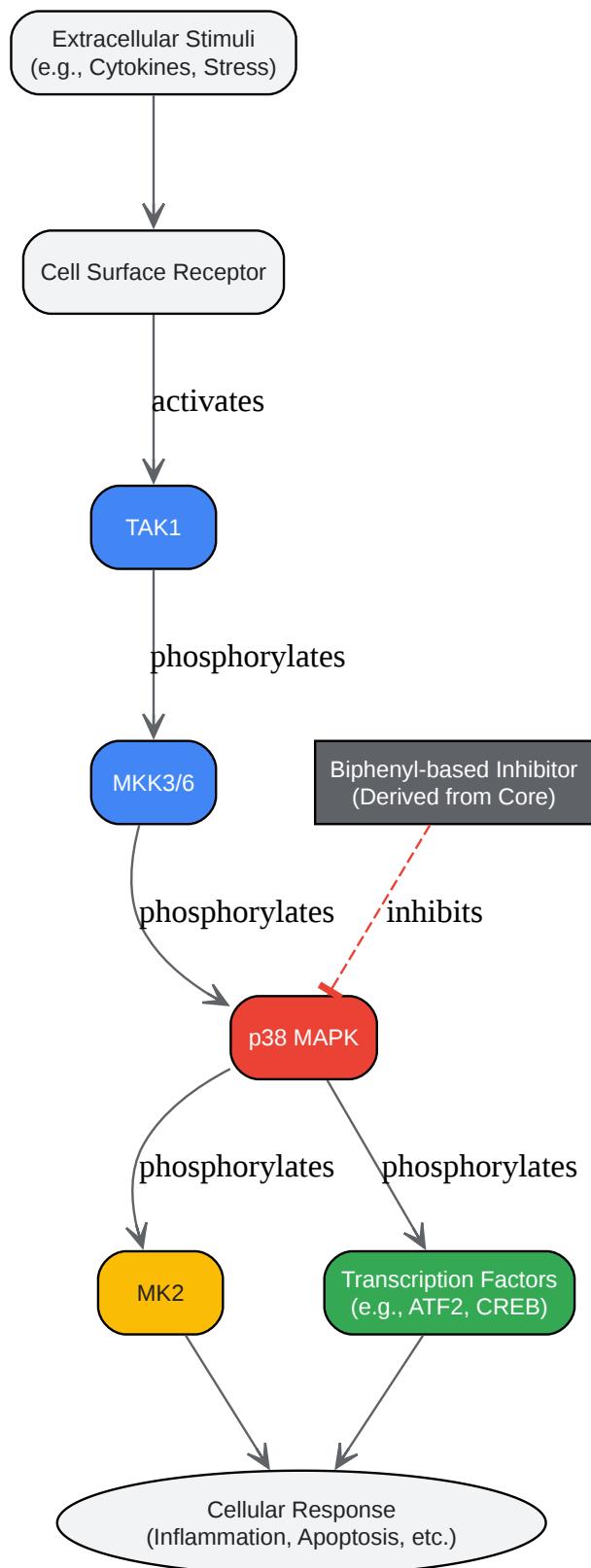
group can enhance a drug's metabolic stability, binding affinity, and cell permeability. The biphenyl scaffold is a common motif in many approved drugs.

Derivatives of this compound are being investigated for their potential as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stimuli, such as stress and cytokines, and plays a significant role in inflammation, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Biphenyl amide derivatives have been identified as a novel class of p38 MAPK inhibitors.[\[1\]](#)

Diagram 2: p38 MAPK Signaling Pathway



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Caption: Inhibition of the p38 MAPK pathway by biphenyl derivatives.

Conclusion

2'-Trifluoromethyl-biphenyl-4-carbaldehyde is a versatile and valuable chemical intermediate. Its synthesis via the Suzuki-Miyaura coupling is a well-established and efficient method. The presence of the trifluoromethyl group imparts desirable properties for the development of novel pharmaceuticals, particularly those targeting key signaling pathways such as the p38 MAPK cascade. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and material science.

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References

- 1. Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172345#2-trifluoromethyl-biphenyl-4-carbaldehyde-cas-number-198205-95-7]

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